![molecular formula C10H12IN3 B1528393 2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1312413-79-8](/img/structure/B1528393.png)
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine
Overview
Description
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the tert-butyl and iodine substituents on the triazolopyridine core enhances its chemical properties, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of continuous flow reactors can further enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom at position 6 serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling selective functionalization.
Reaction Type | Conditions | Products | Yield | Reference |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives | 65–85% | |
Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C | Alkynylated triazolopyridines | 70–90% | |
Ullmann Coupling | CuI, 1,10-phenanthroline, K₃PO₄, DMSO | Aryl/heteroaryl derivatives | 55–75% |
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Mechanistic Insights :
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The iodine undergoes oxidative addition with Pd⁰ to form a Pd(II) intermediate, followed by transmetallation with organoboron (Suzuki) or terminal alkynes (Sonogashira).
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The tert-butyl group at position 2 introduces steric hindrance, slightly reducing reaction rates compared to non-substituted analogs.
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Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient triazole-pyridine system activates the iodine for nucleophilic displacement.
Nucleophile | Conditions | Products | Yield | Reference |
---|---|---|---|---|
Amines | DMF, 100°C, 12h | 6-Amino-triazolopyridines | 60–80% | |
Thiols | K₂CO₃, DMF, 80°C | 6-Thioether derivatives | 50–70% | |
Methoxide | NaOMe, MeOH, reflux | 6-Methoxy-triazolopyridines | 75% |
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Key Observations :
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Reactions proceed via a Meisenheimer complex intermediate.
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Steric bulk from the tert-butyl group reduces regioselectivity in some cases.
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Deprotonative Functionalization
The C7 position of the triazolopyridine ring is susceptible to regioselective deprotonation and subsequent trapping.
Base | Electrophile | Products | Yield | Reference |
---|---|---|---|---|
(TMP)₃CdLi | I₂ | 7-Iodo derivatives | 38–76% | |
Bu₃MgLi | 3,4,5-Trimethoxybenzaldehyde | 7-Aryl derivatives | 32–51% |
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Mechanism :
Oxidative N–N Bond Formation
The triazole ring can participate in oxidative cyclization reactions to form fused heterocycles.
Oxidizing Agent | Conditions | Products | Yield | Reference |
---|---|---|---|---|
PIFA | CH₂Cl₂, rt, 1h | Fused triazoloquinazolines | 85–90% | |
I₂/KI | DMSO, 80°C, 6h | Extended π-systems | 70–88% |
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Applications :
Electrophilic Substitution
The electron-rich pyridine ring undergoes electrophilic attacks at specific positions.
Reagent | Conditions | Products | Yield | Reference |
---|---|---|---|---|
HNO₃/H₂SO₄ | 0°C, 2h | 3-Nitro derivatives | 45% | |
Br₂, FeBr₃ | CHCl₃, 50°C | 5-Bromo derivatives | 60% |
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Regioselectivity :
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Electrophiles preferentially attack the C3 and C5 positions due to the directing effects of the triazole nitrogen atoms.
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Reductive Deiodination
The iodine can be removed under reducing conditions to generate des-iodo analogs.
Reducing Agent | Conditions | Products | Yield | Reference |
---|---|---|---|---|
Zn, NH₄Cl | EtOH/H₂O, 70°C | 6-H-triazolopyridine | 80% | |
H₂, Pd/C | EtOAc, rt | Dehalogenated product | 90% |
Scientific Research Applications
Medicinal Chemistry
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine has been investigated for its potential as a pharmaceutical agent. Its triazole ring structure is known for biological activity against various diseases.
Case Studies :
- Antimicrobial Activity : Research has shown that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition .
- Cancer Research : The compound's ability to inhibit specific kinases involved in cancer progression has been explored. In vitro studies suggest that it may act as an anti-cancer agent by inducing apoptosis in cancer cells .
Material Science
The compound is also being explored for its application in the development of advanced materials.
Applications :
- Polymer Chemistry : As a building block in polymer synthesis, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength .
- Nanomaterials : Its incorporation into nanostructures has shown promise in improving the electrical properties of conductive polymers used in electronic devices .
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is under investigation due to its biological activity.
Research Findings :
- Pesticidal Activity : Preliminary studies indicate that triazole derivatives can affect the growth of certain pests and fungi. This opens avenues for developing environmentally friendly pesticides that are less harmful to beneficial insects .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for enzymes like Janus kinases (JAK1 and JAK2) by binding to their active sites and preventing their activity . This inhibition can modulate various signaling pathways involved in diseases such as cancer and inflammatory disorders.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-A]pyrimidines: These compounds share a similar triazolopyridine core but differ in their substituents and biological activities.
Pyrazolo[3,4-D]pyrimidines: These compounds have a similar fused ring structure and are also explored for their biological activities.
Uniqueness
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of the tert-butyl and iodine substituents, which enhance its chemical reactivity and biological activity. These substituents can influence the compound’s ability to interact with specific molecular targets, making it a valuable compound for drug development and other scientific applications.
Biological Activity
2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine (CAS Number: 1312413-79-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyl group and an iodine atom at specific positions on the triazolo-pyridine ring. Its unique structure suggests various mechanisms of action that can influence biological pathways.
The chemical formula for this compound is C10H12IN3, with a molecular weight of 245.020 g/mol. The compound exhibits a density of approximately 2.2 g/cm³ and has been noted for its stability under various conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Compounds within the triazolo-pyridine class have been shown to act as:
- RORγt inverse agonists : This suggests a role in modulating immune responses by inhibiting pathways that promote inflammation.
- Inhibitors of JAK1 and JAK2 : These kinases are involved in cytokine signaling pathways, indicating potential applications in treating autoimmune diseases and certain cancers .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to inhibit cell proliferation. For instance:
- In vitro assays showed that the compound significantly reduced cell viability in A375 melanoma cells at concentrations as low as 10 µM .
- The compound was found to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests revealed:
- Antibacterial Effects : It demonstrated effectiveness against several Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound showed promising results against common fungal pathogens, suggesting potential applications in treating infections .
Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on A375 melanoma cells reported an IC50 value of approximately 2.6 µM. The study utilized various assays to assess cell viability and apoptosis induction. The results indicated that the compound effectively inhibited tumor growth and promoted cell death through intrinsic apoptotic pathways.
Parameter | Value |
---|---|
IC50 (A375 Cells) | 2.6 µM |
Cell Viability at 10 µM | 35% |
Apoptosis Induction | Significant |
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, the compound was tested against a panel of bacterial strains including E. coli and S. aureus. The results were promising:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli | 15 |
S. aureus | 18 |
These findings suggest that the compound possesses significant antibacterial properties, warranting further exploration into its therapeutic potential.
Properties
IUPAC Name |
2-tert-butyl-6-iodo-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN3/c1-10(2,3)9-12-8-5-4-7(11)6-14(8)13-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWUSSZGJVKWNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=C(C=CC2=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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